molecular formula C8H12N2 B15179854 Hydrazine, ((1S)-1-phenylethyl)- CAS No. 24292-42-0

Hydrazine, ((1S)-1-phenylethyl)-

Cat. No.: B15179854
CAS No.: 24292-42-0
M. Wt: 136.19 g/mol
InChI Key: HHRZAEJMHSGZNP-ZETCQYMHSA-N
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Description

Hydrazine, ((1S)-1-phenylethyl)- is a chemical compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group (N2H4) attached to a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine, ((1S)-1-phenylethyl)- typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method is the reduction of hydrazones, phenylhydrazones, azines, and tosylhydrazones using magnesium in methanol at ambient temperature . This method is favored due to its simplicity and high yield.

Industrial Production Methods

Industrial production of hydrazine and its derivatives often involves the oxidative coupling of imines, such as benzophenone imine, with molecular oxygen. This process is catalyzed by materials like Cu/CuOx/carbon derived from metal-organic frameworks under mild conditions . This method is considered environmentally friendly and economically efficient compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, ((1S)-1-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

    Reducing Agents: Magnesium in methanol, sodium borohydride.

    Reaction Conditions: Ambient temperature, mild conditions for oxidative coupling.

Major Products Formed

    Hydrazones: Formed by the reaction with aldehydes and ketones.

    Nitrogen Gas and Water: Formed during oxidation reactions.

Mechanism of Action

The mechanism of action of hydrazine, ((1S)-1-phenylethyl)- involves its interaction with molecular targets and pathways. It acts as a reducing agent, donating electrons to various substrates. In biological systems, it can interact with cellular components, leading to its antimicrobial and cytotoxic effects .

Comparison with Similar Compounds

Hydrazine, ((1S)-1-phenylethyl)- can be compared with other hydrazine derivatives such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity

Properties

CAS No.

24292-42-0

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

[(1S)-1-phenylethyl]hydrazine

InChI

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m0/s1

InChI Key

HHRZAEJMHSGZNP-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NN

Canonical SMILES

CC(C1=CC=CC=C1)NN

Origin of Product

United States

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